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molecular formula C11H20O B3055871 1-[4-(Propan-2-yl)cyclohexyl]ethan-1-one CAS No. 67580-45-4

1-[4-(Propan-2-yl)cyclohexyl]ethan-1-one

Cat. No. B3055871
M. Wt: 168.28 g/mol
InChI Key: PNEQETHAGGNHIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04452813

Procedure details

A 12 g quantity of cis-trans mixture of 1-acetyl-4-isopropylcyclohexane and sodium methoxide in an amount equimolar to the mixture are heated in 150 ml of methanol for 6 hours with stirring. The reaction mixture is distilled in a vacuum to remove the solvent, 50 ml of water is added to the residue, and the resulting solution is subjected to extraction with 50 ml of ether three times. The extract is washed with water, dried over anhydrous sodium sulfate and thereafter distilled in a vacuum to remove the solvent. The residue is distilled in a vacuum, giving 9 g of trans-1-acetyl-4-isopropylcyclohexane boiling at 109° to 113° C./18-19 mm Hg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH:4]1[CH2:9][CH2:8][CH:7]([CH:10]([CH3:12])[CH3:11])[CH2:6][CH2:5]1)(=[O:3])[CH3:2].C[O-].[Na+]>CO>[C:1]([C@H:4]1[CH2:9][CH2:8][C@H:7]([CH:10]([CH3:12])[CH3:11])[CH2:6][CH2:5]1)(=[O:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1CCC(CC1)C(C)C
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The reaction mixture is distilled in a vacuum
CUSTOM
Type
CUSTOM
Details
to remove the solvent, 50 ml of water
ADDITION
Type
ADDITION
Details
is added to the residue
EXTRACTION
Type
EXTRACTION
Details
the resulting solution is subjected to extraction with 50 ml of ether three times
WASH
Type
WASH
Details
The extract is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled in a vacuum
CUSTOM
Type
CUSTOM
Details
to remove the solvent
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled in a vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)[C@@H]1CC[C@H](CC1)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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